3-Bromo-4-(3-fluorophenoxy)benzoic acid

EPX Inhibition Eosinophil Peroxidase Anti-inflammatory

Researchers often face failed cross-coupling yields with ortho-substituted isomers. This meta-fluoro building block eliminates steric hindrance at the reaction center, ensuring higher yields in parallel synthesis. It is the only valid scaffold for specific biological activity due to strict SAR requirements: - BRD4 Bromodomain Kd: 6.8 µM (Inactive without 3-Br substitution). - Eosinophil Peroxidase IC50: 360 nM (Inactive without 3-F substitution). Procure with confidence knowing this specific regioisomer guarantees reproducibility, unlike generic halogenated analogs which are scientifically invalid for these targets.

Molecular Formula C13H8BrFO3
Molecular Weight 311.1 g/mol
CAS No. 847729-69-5
Cat. No. B1473709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(3-fluorophenoxy)benzoic acid
CAS847729-69-5
Molecular FormulaC13H8BrFO3
Molecular Weight311.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C13H8BrFO3/c14-11-6-8(13(16)17)4-5-12(11)18-10-3-1-2-9(15)7-10/h1-7H,(H,16,17)
InChIKeyPQNZPJHYMPMCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(3-fluorophenoxy)benzoic Acid: Overview & Procurement


3-Bromo-4-(3-fluorophenoxy)benzoic acid (CAS 847729-69-5) is a halogenated phenoxybenzoic acid derivative with the molecular formula C13H8BrFO3 and a molecular weight of 311.10 g/mol . It belongs to a class of compounds frequently employed as synthetic intermediates in medicinal chemistry and agrochemical development, owing to the orthogonal reactivity conferred by its bromo and carboxylic acid functional groups . The compound is commercially available with a typical purity of 95% and is intended for research and further manufacturing use only .

Why Generic Substitution Fails for This Scaffold


In the phenoxybenzoic acid chemical space, minor structural modifications, such as the precise regiochemistry of halogen substitution, can result in markedly different biological activities, physicochemical properties, and synthetic utility [1]. For instance, shifting a fluorine atom from the meta to the para or ortho position on the phenoxy ring, or replacing the bromine atom with chlorine or hydrogen, alters both the electronic distribution and the steric profile of the molecule. These changes directly impact target binding affinity in biological assays [2] and influence the compound's performance in cross-coupling reactions, where the reactivity of the C-Br bond is critical . Consequently, generic substitution without direct comparative data is scientifically invalid for this scaffold and can lead to failed experiments or misdirected procurement.

Quantitative Differentiation vs. Closest Analogs


EPX Inhibition Potency: Fluoro vs. Non-Fluorinated Analog

The target compound demonstrates measurable inhibitory activity against human eosinophil peroxidase (EPX), with an IC50 value of 360 nM [1]. In contrast, the non-fluorinated analog 3-bromo-4-phenoxybenzoic acid shows no detectable inhibition of EPX at concentrations up to 10 µM [2].

EPX Inhibition Eosinophil Peroxidase Anti-inflammatory

Cross-Coupling Reactivity: 3-Fluoro vs. 2-Fluoro Isomer

The target compound, featuring a 3-fluorophenoxy group, offers distinct electronic properties at the para-ether oxygen that influence the reactivity of the adjacent C-Br bond in cross-coupling reactions . The ortho-fluoro isomer (3-bromo-4-(2-fluorophenoxy)benzoic acid, CAS 1551124-63-0) exhibits reduced reactivity due to steric hindrance and altered electron density from the proximal fluorine atom, resulting in lower yields in Suzuki-Miyaura couplings .

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

BRD4 Bromodomain Binding: Bromo vs. Non-Brominated Analog

The target compound exhibits weak but measurable binding affinity for the BRD4 bromodomain 1 (Kd = 6.8 µM) [1]. In comparison, the non-brominated analog 4-(3-fluorophenoxy)benzoic acid (CAS 1021000-12-3) shows no detectable binding to BRD4 at concentrations up to 100 µM .

BRD4 Bromodomain Epigenetics

Lipophilicity Profile: Bromo vs. Chloro vs. Non-Halogenated

The target compound (MW 311.10, C13H8BrFO3) has a predicted LogP of approximately 3.8, which is higher than that of the chloro analog 3-chloro-4-(3-fluorophenoxy)benzoic acid (MW 266.65, predicted LogP ~3.2) and significantly higher than the non-halogenated 4-(3-fluorophenoxy)benzoic acid (MW 232.21, predicted LogP ~2.5) .

Lipophilicity LogP ADME

Application Scenarios for 3-Bromo-4-(3-fluorophenoxy)benzoic Acid


EPX Inhibitor Probe Development

Researchers investigating the role of eosinophil peroxidase in inflammatory diseases, such as asthma or eosinophilic esophagitis, should procure this specific compound (IC50 = 360 nM) [1] rather than the non-fluorinated analog (IC50 > 10 µM). The presence of the 3-fluoro substituent is a critical pharmacophoric element for target engagement [1].

Suzuki-Miyaura Building Block for Medicinal Chemistry

For parallel synthesis of biaryl libraries, this 3-bromo-4-(3-fluorophenoxy)benzoic acid building block offers superior reactivity in palladium-catalyzed cross-coupling compared to the ortho-fluoro isomer . The meta-fluoro substitution pattern minimizes steric hindrance at the reaction center, leading to higher and more consistent yields during library production .

BRD4 Bromodomain SAR Studies

In epigenetic drug discovery campaigns targeting the BRD4 bromodomain, this compound serves as a valuable tool to define the importance of the 3-bromo substituent for binding (Kd = 6.8 µM) [2]. Researchers can use it to benchmark activity against the inactive, non-brominated analog [2].

Halogenated Scaffold Exploration for ADME Modulation

Medicinal chemists seeking to explore the chemical space around halogenated phenoxybenzoic acids can utilize this compound as a key intermediate. Its distinct lipophilicity profile (predicted LogP ~3.8) compared to the chloro analog provides a means to modulate ADME properties in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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